molecular formula C14H16F3N5O2 B2977896 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine CAS No. 2380142-48-1

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2977896
CAS No.: 2380142-48-1
M. Wt: 343.31
InChI Key: AYCYIJROSUWJSQ-UHFFFAOYSA-N
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Description

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the 5-methyl-1,2,4-oxadiazole moiety, which can be synthesized via a condensation reaction involving methyl carbazates and aldehydes, followed by oxidative cyclization . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the trifluoromethylpyrimidine group is attached using a coupling reaction under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxadiazolone derivatives, dihydropyrimidine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is unique due to its combination of a trifluoromethyl group, oxadiazole ring, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-3-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O2/c1-9-19-12(21-24-9)8-22-6-3-10(4-7-22)23-13-18-5-2-11(20-13)14(15,16)17/h2,5,10H,3-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCYIJROSUWJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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